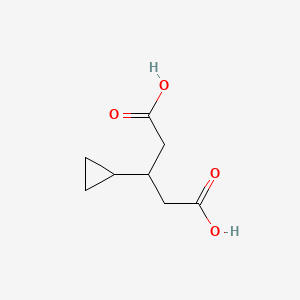
3-Cyclopropylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpentanedioic acid is a cyclic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a carboxylic acid with the chemical formula C7H10O4 and is also known as 3-CPPD.
Mécanisme D'action
The mechanism of action of 3-Cyclopropylpentanedioic acid is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes, which can reduce oxidative stress and inflammation in the body. Additionally, it has been shown to enhance the expression of neurotrophic factors, which can promote the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 3-Cyclopropylpentanedioic acid has a range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been shown to have a protective effect on the liver and kidneys, and may also have potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Cyclopropylpentanedioic acid in lab experiments is its high purity and stability, which makes it easy to work with and ensures accurate results. Additionally, it has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one of the limitations of 3-Cyclopropylpentanedioic acid is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are numerous future directions for research on 3-Cyclopropylpentanedioic acid. One area of interest is in the development of new drugs and therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopropylpentanedioic acid and its potential applications in other areas such as cancer treatment and liver and kidney disease. Finally, there is potential for the development of new synthetic routes for the production of 3-Cyclopropylpentanedioic acid that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, 3-Cyclopropylpentanedioic acid is a cyclic compound with unique properties and potential applications in various fields. The synthesis method involves the reaction of cyclopropanecarboxylic acid with succinic anhydride, and the resulting product has been the subject of numerous scientific studies. 3-Cyclopropylpentanedioic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Méthodes De Synthèse
The synthesis of 3-Cyclopropylpentanedioic acid is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with succinic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 3-Cyclopropylpentanedioic acid in high yield and purity.
Applications De Recherche Scientifique
3-Cyclopropylpentanedioic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs and therapies. 3-Cyclopropylpentanedioic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
IUPAC Name |
3-cyclopropylpentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)3-6(4-8(11)12)5-1-2-5/h5-6H,1-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCSAQAXSBMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpentanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)





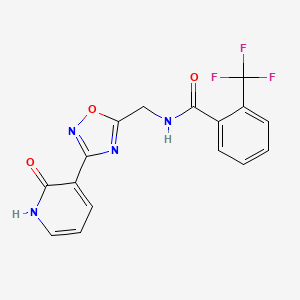
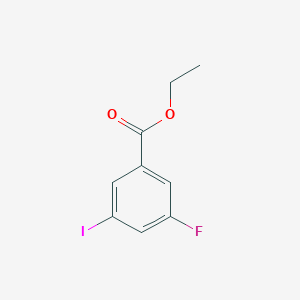
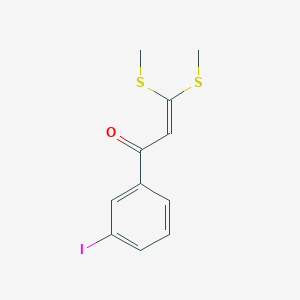
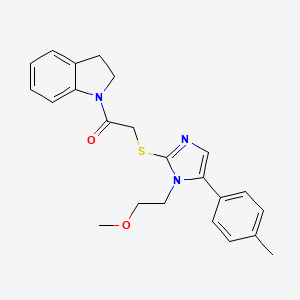
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)
![8-chloro-2-(3-(4-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653030.png)
![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)